molecular formula C12H14BClN2O2 B2772269 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile CAS No. 2223032-34-4

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Cat. No.: B2772269
CAS No.: 2223032-34-4
M. Wt: 264.52
InChI Key: RXGCAGUABNZLIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of palladium catalysts for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Chemical Reactions Analysis

The compound “6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” likely undergoes reactions similar to those of other boronic esters. For instance, it may participate in Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Scientific Research Applications

Synthesis and Structural Characterization

A significant application of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile and related compounds is in the field of organic synthesis and molecular structure characterization. Studies involve synthesizing such compounds and analyzing their structures through various spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. For example, Qing-mei Wu et al. (2021) synthesized and characterized the structure of similar compounds, utilizing DFT calculations to compare with X-ray diffraction results, providing insights into their molecular geometries and vibrational properties (Qing-mei Wu et al., 2021).

Catalysis and Borylation Reactions

Another research avenue is exploring the role of these compounds in catalysis, particularly in borylation reactions. For instance, J. Takagi and T. Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides using similar boron-containing compounds. This method proved effective for synthesizing arenes, highlighting the utility of such compounds in organic synthesis and catalysis (J. Takagi & T. Yamakawa, 2013).

Development of Fluorescent Probes

Boronate-based compounds are also pivotal in developing fluorescence probes for detecting biological and chemical species. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for hydrogen peroxide detection, revealing the potential of these compounds in biochemical sensor applications (Emma V Lampard et al., 2018).

Synthesis of High-Performance Polymers

Furthermore, these compounds serve as precursors in synthesizing high-performance semiconducting polymers. Kawashima et al. (2013) developed a direct borylation reaction on naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole, leading to the synthesis of donor–acceptor copolymers, demonstrating their utility in materials science (K. Kawashima et al., 2013).

Properties

IUPAC Name

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(7-15)16-10(14)6-8/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGCAGUABNZLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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